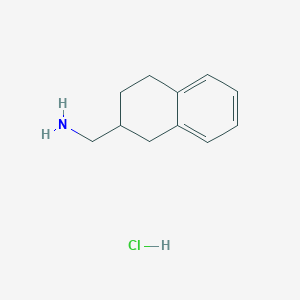

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

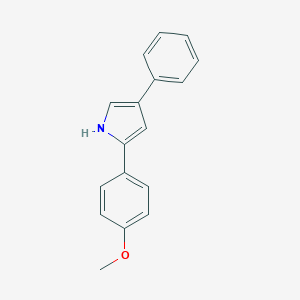

The compound (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a derivative of tetrahydronaphthalene with an amine group, which is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The hydrochloride salt form indicates its use in a more stable or reactive form for certain chemical reactions or as a pharmaceutical ingredient.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been explored in various studies. For instance, a stereoselective process for synthesizing (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been developed on a multikilogram scale. This process involves the creation of a sulfinyl imine and its reduction to produce the amine center with high stereochemical purity . Additionally, a ruthenium-catalyzed synthesis of 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and alcohols has been reported, which proceeds in an atom- and step-economic fashion, producing water as the only byproduct .

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a four-membered saturated ring fused to a naphthalene system. The stereochemistry of the amine center is crucial for the biological activity of these compounds. For example, the stereoselective synthesis mentioned above yields a product with a stereochemical purity of over 99.9% by chiral HPLC, which is significant for the desired pharmacological effects .

Chemical Reactions Analysis

Tetrahydronaphthalene derivatives can undergo various chemical reactions, including selective hydrogen transfer coupling reactions as seen in the synthesis of tetrahydronaphthyridines . The phenolic derivatives of tetrahydronaphthalene have been synthesized and shown to interact with 5-HT1A receptors, indicating the potential for these compounds to participate in biological signaling pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydronaphthalene derivatives such as solubility, melting point, and reactivity are influenced by the substituents on the tetrahydronaphthalene core and the presence of the amine group. The hydrochloride salt form typically enhances the solubility in polar solvents, which is beneficial for pharmaceutical applications. The high chemical and stereochemical purity of these compounds, as achieved in the stereoselective synthesis process, is essential for their use in further chemical transformations and in drug development .

Aplicaciones Científicas De Investigación

Microparticulate and Nanoparticulate Drug Delivery Systems

Research on metformin hydrochloride, a widely used treatment for type 2 diabetes, has explored the development of microparticulate and nanoparticulate drug delivery systems. These systems aim to improve bioavailability, reduce dosing frequency, and decrease gastrointestinal side effects. The innovations in formulation strategies for metformin might parallel applications for other pharmaceutical compounds, including potentially "(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride," in enhancing drug efficacy and patient compliance (Çetin & Sahin, 2016).

Chemical Composition and Biological Activity of Secondary Metabolites

The study of secondary metabolites from Impatiens balsamina reveals a variety of biological activities, including antiallergic, antihypotensive, antitumor, and neuroprotective effects. Tetrahydronaphthalene derivatives, among other compounds, have been identified as significant contributors to these activities. This suggests that compounds with a tetrahydronaphthalene core could be explored for their potential therapeutic benefits across a range of conditions (Zolotykh et al., 2022).

Scintillation Properties of Plastic Scintillators

The development of plastic scintillators based on polymethyl methacrylate and the exploration of various luminescent dyes highlight the importance of understanding the chemical and physical properties of compounds used in these technologies. The replacement of traditional solvents with alternatives like octadeuteronaphthalene and the use of tetrahydronaphthalene derivatives could potentially improve scintillation efficiency and durability. These insights could be relevant for applications of "(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride" in fields beyond direct pharmaceutical uses, such as in materials science or chemical sensing (Salimgareeva & Kolesov, 2005).

Safety And Hazards

The safety information for this compound suggests that it should be handled under inert gas and protected from moisture2. It should be kept away from heat/sparks/open flames/hot surfaces2. The container should be kept tightly closed2. It’s also recommended to take precautionary measures against static discharge2.

Direcciones Futuras

As for the future directions, it’s hard to predict without specific research trends or applications related to “(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride”. However, given its chemical structure, it could potentially be used in various fields such as medicinal chemistry, material science, etc.

Please note that this information might not be exhaustive or up-to-date. For a more comprehensive understanding, you may want to refer to scientific literature or consult a chemistry professional.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCSGSJPRMEWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

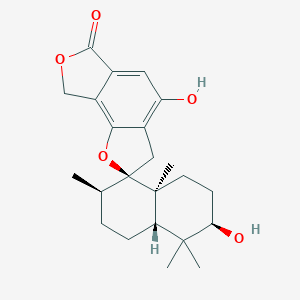

![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)